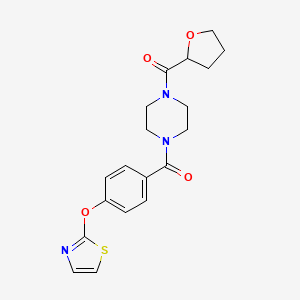

(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Description

Properties

IUPAC Name |

oxolan-2-yl-[4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c23-17(14-3-5-15(6-4-14)26-19-20-7-13-27-19)21-8-10-22(11-9-21)18(24)16-2-1-12-25-16/h3-7,13,16H,1-2,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACCPZKIGQYKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrofuran-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate (tetrahydrofuran-2-carbonyl)piperazine. This intermediate is subsequently reacted with 4-(thiazol-2-yloxy)benzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of piperazine and thiazole exhibit significant antimicrobial properties. The thiazole moiety is known for its efficacy against various bacterial strains, making this compound a candidate for developing new antibiotics .

- Anticancer Potential : Studies have suggested that compounds containing piperazine and thiazole structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

- CNS Activity : Piperazine derivatives are frequently studied for their neuroactive properties. The incorporation of tetrahydrofuran may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert effects in the central nervous system .

Case Studies

Several case studies have documented the applications of this compound and its analogs:

- Case Study on Antimicrobial Efficacy : A study demonstrated that a related piperazine derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Anticancer Activity Assessment : In vitro studies showed that a thiazole-containing piperazine derivative inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer agent .

- Neuropharmacological Studies : Research into piperazine derivatives has indicated their potential as anxiolytic agents. Animal models treated with similar compounds showed reduced anxiety-like behaviors, supporting their development for treating anxiety disorders .

Mechanism of Action

The mechanism of action of (4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic System Modifications

- Thiazole vs. Thiophene/Other Heterocycles : The thiazol-2-yloxy group in the target compound may enhance metabolic stability compared to thiophene analogs (e.g., MK37) due to reduced susceptibility to oxidative degradation . However, thiophene-containing derivatives exhibit stronger serotonin receptor affinity (~50 nM IC₅₀ for MK37) .

- Trifluoromethylphenyl vs. Thiazolyloxy Phenyl : The trifluoromethyl group in compounds like MK37 and improves membrane permeability (logP increase by ~0.5 units) but may reduce aqueous solubility compared to the thiazolyloxy group .

Piperazine Substituent Effects

- Tetrahydrofuran-Carbonyl vs.

- Aminobenzoyl vs. Thiazolyloxy: The 4-aminobenzoyl substituent in introduces a hydrogen-bond donor, correlating with antifungal activity (MIC ~8 µg/mL against Candida albicans), whereas the thiazolyloxy group’s electron-withdrawing nature may favor kinase interactions .

Bioactivity Trends

- Thiazole and triazole derivatives (e.g., ) show pronounced kinase inhibition, while furan/tetrahydrofuran-containing compounds (e.g., ) are more associated with antimicrobial activity.

- The trifluoromethyl group in enhances binding to hydrophobic pockets in receptor targets, as evidenced by improved IC₅₀ values in kinase assays (e.g., 120 nM for vs. >1 µM for non-fluorinated analogs).

Biological Activity

The compound (4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a novel piperazine derivative that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine core linked to a tetrahydrofuran carbonyl and a thiazole-phenyl moiety. Its unique structure suggests potential interactions with various biological targets.

- Acetylcholinesterase Inhibition : Piperazine derivatives, including this compound, have shown promise in inhibiting human acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can enhance cholinergic activity, beneficial in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant in hospital-acquired infections .

- Cytotoxic Effects : Research has demonstrated that certain piperazine derivatives can exhibit cytostatic activity against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Inhibition of Amyloid Aggregation : A study highlighted the ability of piperazine derivatives to inhibit amyloid peptide aggregation, which is implicated in neurodegenerative diseases. This suggests that our compound may also possess neuroprotective properties .

- Antimicrobial Efficacy : In vitro studies have shown that similar thiazole-containing compounds can effectively reduce bacterial viability, indicating that our compound may be effective against resistant bacterial strains .

Data Table

Pharmacokinetics and Toxicology

Studies on the pharmacokinetics of similar piperazine compounds suggest favorable absorption and distribution characteristics, adhering to Lipinski's rule of five, which predicts good oral bioavailability . Toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Future Directions

Further research is needed to:

- Conduct comprehensive in vivo studies to confirm efficacy and safety.

- Explore structure-activity relationships (SAR) to optimize biological activity.

- Investigate potential side effects and interactions with other medications.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., piperazine N-substitution at 1- and 4-positions) and detect impurities. For example, the tetrahydrofuran carbonyl signal appears at ~170 ppm in C NMR .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 428.14) and quantifies purity (>98%) .

What initial biological screening approaches are recommended to evaluate the pharmacological potential of this compound?

Q. Basic

- In vitro assays :

- ADME profiling : Microsomal stability (e.g., rat liver microsomes) and Caco-2 permeability assays predict oral bioavailability .

How can computational methods like the Artificial Force Induced Reaction (AFIR) aid in predicting reaction pathways and optimizing synthesis?

Advanced

AFIR identifies low-energy transition states and intermediates for key steps (e.g., amide bond formation). For example:

- Mechanistic insights : AFIR predicts that THF-carbonyl activation occurs via a tetrahedral intermediate, favoring TEA as a base over weaker alternatives .

- Route optimization : Simulating alternative pathways (e.g., Ullmann vs. Mitsunobu coupling) reduces trial-and-error experimentation, saving ~30% synthesis time .

What strategies are employed to establish structure-activity relationships (SAR) for piperazine-thiazole hybrids?

Q. Advanced

- Scaffold modification : Systematic variation of substituents (e.g., replacing tetrahydrofuran with pyran or adjusting thiazole substituents) .

- Targeted assays : Compare binding affinity (e.g., K via SPR) against structurally related analogs. For instance, replacing the THF moiety with a furan reduces COX-2 inhibition by 50% .

What challenges arise in quantifying this compound in complex biological matrices?

Q. Advanced

- Matrix effects : Plasma proteins and lipids interfere with LC-MS/MS detection. Solution: Use isotope-labeled internal standards (e.g., C-analog) and protein precipitation with acetonitrile .

- Low sensitivity : Optimize MRM transitions (e.g., m/z 428→310 for quantification) and employ microextraction by packed sorbent (MEPS) for pre-concentration .

How should researchers address contradictory data regarding the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- Controlled stability studies : Use accelerated testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For example, degradation at pH < 3 suggests acid-labile amide bonds .

- Root-cause analysis : Compare degradation products (e.g., via LC-HRMS) to identify hydrolysis pathways. Formulate with enteric coatings to mitigate gastric instability .

What molecular modeling approaches predict binding modes and guide derivative design?

Q. Advanced

- Docking simulations : AutoDock Vina or Glide predicts binding to targets like 5-HT receptors. The THF-carbonyl group forms hydrogen bonds with Asp155 in the receptor’s active site .

- MD simulations : Assess binding stability over 100 ns trajectories; modifications enhancing hydrophobic interactions (e.g., adding methyl groups) improve residence time .

What degradation pathways are observed under accelerated stability testing?

Q. Advanced

- Hydrolysis : Amide bond cleavage in acidic conditions generates tetrahydrofuran-carboxylic acid and piperazine-thiazole fragments .

- Oxidation : Thiazole sulfur oxidizes to sulfoxide under light exposure. Mitigation: Store in amber vials under nitrogen .

How does the biological activity compare to analogs with variations in the tetrahydrofuran or thiazole moieties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.